molecular formula C7H12N4O B12441577 1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea

1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea

Cat. No.: B12441577
M. Wt: 168.20 g/mol
InChI Key: SRBMTSGWPVJWNO-UHFFFAOYSA-N
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Description

1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea (CAS: 154152-41-9, molecular formula: C₅H₁₀N₅O) is a methylurea derivative featuring a 1,2-dimethylimidazole substituent at the urea’s nitrogen position. The dimethylimidazole moiety introduces steric and electronic effects that may influence solubility, stability, and binding interactions compared to simpler urea analogs .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

1-(2,3-dimethylimidazol-4-yl)-3-methylurea

InChI

InChI=1S/C7H12N4O/c1-5-9-4-6(11(5)3)10-7(12)8-2/h4H,1-3H3,(H2,8,10,12)

InChI Key

SRBMTSGWPVJWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)NC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea typically involves the reaction of 1,2-dimethylimidazole with an appropriate isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1,2-Dimethylimidazole} + \text{Isocyanate} \rightarrow \text{1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea} ]

Industrial Production Methods

In an industrial setting, the production of 1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler imidazole compounds.

Scientific Research Applications

1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea and related methylurea derivatives:

Compound Name Substituent Structure Molecular Formula Key Features & Implications Source
1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea Imidazole ring with 1,2-dimethyl groups C₅H₁₀N₅O Enhanced lipophilicity due to methyl groups; potential for selective binding in heterocycle-targeting systems.
1-(2-(Dimethylamino)thiazol-4-yl)-3-methylurea (VI060) Thiazole ring with dimethylamino group C₄H₉N₇OS Thiazole’s sulfur atom may improve metabolic stability; dimethylamino group introduces basicity, affecting solubility.
1-Methyl-3-(2-morpholinothiazol-4-yl)urea (VI062) Thiazole with morpholine substituent C₈H₁₃N₅O₂S Morpholine enhances water solubility; thiazole-morpholine synergy may optimize pharmacokinetics.
1-(3,5-Dichlorophenyl)-3-methylurea 3,5-Dichlorophenyl group C₈H₈Cl₂N₂O Chlorine atoms increase electronegativity, potentially enhancing herbicidal activity.
1-(4-Isopropylphenyl)-3-methylurea 4-Isopropylphenyl group C₁₁H₁₆N₂O Bulky isopropyl group reduces solubility but may improve membrane permeability.
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-chloro-1H-indole (76) Indole-imidazole hybrid with Cl C₁₉H₁₄ClN₅ Chlorine and indole groups suggest potential CNS activity; complex structure may limit bioavailability.

Key Structural and Functional Insights

Heterocyclic Core Variations :

  • The imidazole ring in the target compound contrasts with thiazole (VI060, VI062) or indole (compound 76) cores. Imidazole’s dual nitrogen atoms enable hydrogen bonding and π-π stacking, which are critical for binding to biological targets like kinases or GPCRs. Thiazole derivatives (VI060, VI062) may exhibit improved metabolic stability due to sulfur’s resistance to oxidation .

Chlorine or bromine (e.g., 3,5-dichlorophenyl derivative , brominated imidazole in ) introduce electronegativity, improving binding to hydrophobic pockets but reducing aqueous solubility.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for imidazole derivatives, such as condensation of pre-functionalized imidazole precursors with methyl isocyanate. In contrast, thiazole-based analogs (VI060, VI062) require thiazole ring formation via Hantzsch or similar syntheses .

Hypothetical Applications: Imidazole-containing ureas (target compound) are plausible candidates for antifungal or anticancer agents, leveraging heterocycle-targeted interactions. Phenyl-substituted analogs () align with known herbicidal urea derivatives (e.g., diuron), where halogenation enhances activity against plant enzymes .

Biological Activity

1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural features and biological activities. The imidazole ring, known for its role in various biological processes, combined with the urea moiety, positions this compound as a potential candidate for therapeutic applications.

The compound's molecular formula is C7H10N4OC_7H_{10}N_4O with a molecular weight of 166.18 g/mol. Its structure includes an imidazole ring and a methylurea group, which are critical for its biological interactions.

The biological activity of 1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity. This interaction may lead to the modulation of enzymatic activity, influencing various metabolic pathways.

Antimicrobial Properties

Research has indicated that compounds similar to 1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylurea exhibit significant antimicrobial activity. For instance, studies have shown that related imidazole derivatives demonstrate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

CompoundActivityMIC (µg/mL)
1-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylureaAntimicrobialTBD
Related Imidazole DerivativeAnti-MRSA0.25
5-Phenyl-1H-imidazoleAntifungal (C. neoformans)TBD

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that similar urea derivatives can inhibit tumor cell proliferation across various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers .

Case Studies

Case Study 1: Antimicrobial Screening
In a recent study investigating the antimicrobial properties of imidazole derivatives, two specific compounds were identified as having favorable anti-MRSA activity without cytotoxic effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Evaluation
Another research effort focused on the synthesis of thio-urea derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines. The findings suggested that modifications at specific positions on the urea moiety could lead to enhanced therapeutic efficacy .

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